molecular formula C11H9F5N2O B8182452 (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8182452
M. Wt: 280.19 g/mol
InChI Key: XSNHMYREDFAVQS-UHFFFAOYSA-N
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Description

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features both trifluoromethyl and difluoroazetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with difluoroazetidine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is unique due to the presence of both trifluoromethyl and difluoroazetidinyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5N2O/c12-10(13)4-18(5-10)9(19)7-2-1-6(17)3-8(7)11(14,15)16/h1-3H,4-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNHMYREDFAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)N)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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